molecular formula C20H19ClN4OS B10984567 N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10984567
M. Wt: 398.9 g/mol
InChI Key: AGBJTRHPOMYZHH-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrrole and thiophene rings are then introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological and chemical properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

N-[2-(5-chlorobenzimidazol-1-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C20H19ClN4OS/c21-16-3-4-18-17(11-16)23-14-25(18)9-6-22-20(26)12-19(15-5-10-27-13-15)24-7-1-2-8-24/h1-5,7-8,10-11,13-14,19H,6,9,12H2,(H,22,26)

InChI Key

AGBJTRHPOMYZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NCCN2C=NC3=C2C=CC(=C3)Cl)C4=CSC=C4

Origin of Product

United States

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